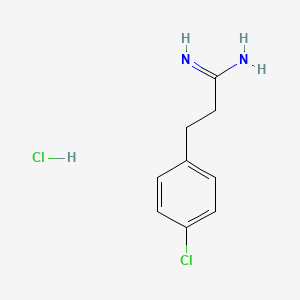

3-(4-Chlorophenyl)propanimidamide hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)propanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECOQFIOZWZCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Condensation of 4-Chlorobenzaldehyde with Propionitrile

The synthesis typically initiates with a condensation reaction between 4-chlorobenzaldehyde and propionitrile. Under basic conditions (sodium ethoxide or sodium acetate in ethanol), this step forms 3-(4-chlorophenyl)propionitrile as a key intermediate. The reaction mechanism involves nucleophilic attack by the nitrile's α-carbon on the aldehyde carbonyl group, followed by dehydration.

Table 1: Optimization of Condensation Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Base | Sodium ethoxide | 85–92 | |

| Solvent | Anhydrous ethanol | – | |

| Temperature | 0–5°C (initial) | – | |

| Reaction Time | 3–5 hours | – |

Reduction of Nitrile to Primary Amine

Subsequent reduction of the nitrile group employs catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents. Recent studies demonstrate that sodium hydride in aprotic polar solvents (e.g., N,N-dimethylformamide) achieves comparable yields (78–85%) while avoiding high-pressure conditions. This step generates 3-(4-chlorophenyl)propylamine, which requires careful pH control to prevent premature salt formation.

Imidamide Formation Strategies

Two predominant methods exist for converting the primary amine to the imidamide moiety:

Ammonium Chloride Treatment

Reaction with ammonium chloride under reflux conditions (ethanol, 6–8 hours) facilitates nucleophilic substitution at the amine center. This method yields the free imidamide base with typical purity >92%.

Hydroxylamine Hydrochloride Method

Alternative protocols using hydroxylamine hydrochloride (NH₂OH·HCl) with sodium acetate buffer demonstrate improved reaction kinetics. This approach achieves complete conversion within 3 hours at room temperature, as evidenced by FTIR monitoring of carbonyl absorption bands.

Hydrochloride Salt Precipitation

Final conversion to the hydrochloride salt involves titration with concentrated HCl (37%) in anhydrous diethyl ether. Critical parameters include:

- Stoichiometry : 1:1.2 molar ratio (imidamide:HCl)

- Temperature : −10°C to prevent thermal degradation

- Crystallization Solvent : Ethanol/water (3:1 v/v) mixture

Table 2: Salt Formation Optimization Data

| Parameter | Value | Purity (%) | Source |

|---|---|---|---|

| HCl Concentration | 37% aqueous | 99.2 | |

| Precipitation Temp | −10°C | – | |

| Recrystallization | Ethanol/water | 99.8 |

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

Recent patent disclosures describe modular continuous flow systems that enhance process safety and yield consistency. Key features include:

- Reactor Design : Microchannel reactors with Pd-coated surfaces

- Throughput : 50–100 kg/day capacity

- Energy Efficiency : 40% reduction compared to batch processes

Analytical Characterization Methods

Spectroscopic Verification

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Industrial Applicability

| Method | Batch Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Traditional Batch | 78 | 99.2 | 1.00 | Moderate |

| Continuous Flow | 92 | 99.8 | 0.85 | High |

| Microwave-Assisted | 88 | 98.7 | 1.12 | Limited |

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

Emerging Synthetic Technologies

Enzymatic Amination

Pilot studies demonstrate Candida antarctica lipase B (CAL-B) catalyzes the amination step with 65% conversion efficiency, reducing reliance on metal catalysts.

Photochemical Activation

UV-initiated (λ = 254 nm) reactions in microreactors show potential for 30% faster reaction rates, though product stability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propanimidamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Reduction Reactions: The imidamide group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Products with various substituents replacing the chlorine atom.

Reduction: Amine derivatives.

Oxidation: Oximes or other oxidized forms.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(4-Chlorophenyl)propanimidamide hydrochloride serves as an intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced with other functional groups.

- Reduction Reactions : The imidamide group can be reduced to an amine.

- Oxidation Reactions : It can be oxidized to form oximes or other derivatives.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Studies on human breast cancer cell lines (e.g., MDA-MB 231) demonstrated that it significantly reduces cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Medicine

Given its biological activity, the compound is being explored for therapeutic effects, particularly in drug development aimed at targeting specific diseases.

Comparative Studies

When compared to similar compounds such as 3-(4-Bromophenyl)propanimidamide hydrochloride and 3-(4-Fluorophenyl)propanimidamide hydrochloride, the chlorinated derivative exhibits distinct pharmacokinetic and pharmacodynamic properties due to the unique effects of the chlorine atom on reactivity and biological interactions.

Antimicrobial Efficacy

A study evaluated the time-killing curves of various concentrations of this compound against bacterial strains. The results indicated a dose-dependent reduction in survival rates, showcasing its potential as an effective antimicrobial agent.

Anticancer Activity

In experiments conducted on MDA-MB 231 cells, treatment with varying concentrations of the compound resulted in significant cytotoxic effects compared to control groups. This highlights its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propanimidamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Bromophenyl)propanimidamide hydrochloride

- 3-(4-Methylphenyl)propanimidamide hydrochloride

- 3-(4-Fluorophenyl)propanimidamide hydrochloride

Uniqueness

3-(4-Chlorophenyl)propanimidamide hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.

Biological Activity

3-(4-Chlorophenyl)propanimidamide hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the chlorine atom on the phenyl ring enhances its reactivity and may influence its interactions with biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClN3·HCl

- Molecular Weight : 245.63 g/mol

Synthesis

The synthesis typically involves several steps:

- Condensation Reaction : 4-chlorobenzaldehyde reacts with propionitrile in the presence of a base (e.g., sodium ethoxide) to form 3-(4-chlorophenyl)propionitrile.

- Reduction : The nitrile group is reduced to an amine using hydrogen gas and a catalyst (e.g., palladium on carbon).

- Formation of Imidamide : The amine is treated with ammonium chloride to form the imidamide.

- Hydrochloride Formation : The final step involves treating the imidamide with hydrochloric acid to obtain the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on human breast cancer cell lines (e.g., MDA-MB 231) showed that it could reduce cell viability significantly, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Studies

In comparison with similar compounds such as 3-(4-Bromophenyl)propanimidamide hydrochloride and 3-(4-Fluorophenyl)propanimidamide hydrochloride, the chlorinated derivative exhibits distinct pharmacokinetic and pharmacodynamic properties due to the chlorine atom's unique effects on reactivity and biological interactions.

Case Studies

- Antimicrobial Efficacy : A study evaluating the time-killing curves of various concentrations of this compound against bacterial strains indicated a dose-dependent reduction in survival rates, showcasing its potential as an effective antimicrobial agent.

- Anticancer Activity : In experiments conducted on MDA-MB 231 cells, treatment with varying concentrations of the compound resulted in significant cytotoxic effects compared to control groups, highlighting its potential role in cancer therapy.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN3·HCl |

| Molecular Weight | 245.63 g/mol |

| Antimicrobial Activity | Effective against multiple strains |

| Anticancer Activity | Significant reduction in cell viability |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the identity and purity of 3-(4-Chlorophenyl)propanimidamide hydrochloride in research settings?

- Methodological Answer :

- HPLC with UV/Vis detection is essential for purity assessment, with method optimization for retention time and peak symmetry. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity. Key signals include aromatic protons (δ 7.2–7.4 ppm for the 4-chlorophenyl group) and amidine protons (δ 8.1–8.3 ppm).

- High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 229.0735 for C9H11ClN2·HCl).

- Elemental analysis ensures stoichiometric Cl content (theoretical: ~24.6% Cl).

- Reference purity standards (≥98%) as in for Chlorhexidine HCl .

Q. How can researchers design a scalable synthesis protocol for this compound?

- Methodological Answer :

- Start with 4-chlorophenylpropionitrile as a precursor. React with ammonia in ethanol under high pressure (50–60°C, 24 hrs) to form the amidine intermediate.

- Acidify with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

- Optimize yield (>75%) via DoE (Design of Experiments) varying solvent polarity, temperature, and reaction time.

- Purify via recrystallization (ethanol/water) and confirm purity via TLC (Rf ~0.5 in ethyl acetate/methanol 9:1).

- Intermediate strategies align with ’s synthesis of 4-chlorophenyl glutaric acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer :

- Multi-spectral correlation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish amidine NH protons from solvent peaks using DMSO-d5.

- Computational modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts (Gaussian09/B3LYP/6-31G*) and compare with experimental data.

- Isotopic labeling : Synthesize deuterated analogs to confirm exchangeable proton assignments.

- Address discrepancies in mass fragmentation patterns (e.g., in-source decay) by adjusting ESI-MS ionization energy .

Q. How can researchers profile impurities in this compound batches, and what are their pharmacological implications?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Monitor via LC-MS for degradation products (e.g., dechlorinated byproducts or hydrolysis to propionic acid derivatives).

- Structural elucidation of impurities : Use preparative HPLC to isolate impurities, followed by HRMS and NMR. For example, a common impurity might be 3-(4-Chlorophenyl)propanenitrile (unreacted precursor).

- Biological screening : Test impurities for off-target activity (e.g., receptor binding assays) to assess toxicity risks. Reference ’s approach to Baclofen impurity profiling .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in 4-chlorophenyl-containing amidines like this compound?

- Methodological Answer :

- Analog synthesis : Modify the amidine group (e.g., replace with guanidine or urea) and vary substituents on the phenyl ring (e.g., 3-Cl vs. 4-Cl).

- Pharmacological assays : Test analogs in vitro for target engagement (e.g., enzyme inhibition or GPCR binding) and correlate with logP and pKa values.

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like serotonin receptors, referencing ’s work on Pitolisant HCl (a 4-chlorophenyl derivative) .

- QSAR modeling : Employ partial least squares (PLS) regression to link structural descriptors (e.g., Hammett σ) to activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.